molecular formula C21H13NO3 B2526326 5-(邻甲苯氧基)-6H-蒽[1,9-cd]异恶唑-6-酮 CAS No. 312756-06-2

5-(邻甲苯氧基)-6H-蒽[1,9-cd]异恶唑-6-酮

货号: B2526326
CAS 编号: 312756-06-2
分子量: 327.339
InChI 键: FWXZUUTVRFUGJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

化学反应分析

5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

作用机制

The mechanism of action of 5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

生物活性

5-(o-Tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article examines the biological activity of this compound, summarizing relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the chemical formula C21H13NO3C_{21}H_{13}NO_3 and belongs to the anthra[1,9-cd]isoxazole family. Its structure includes an anthracene core substituted with an o-tolyloxy group and an isoxazole moiety, which may contribute to its biological activities.

Anticancer Properties

Research has indicated that derivatives of anthra[1,9-cd]isoxazoles exhibit significant anticancer properties. For instance, compounds structurally related to 5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that suggest these compounds can inhibit cell proliferation effectively.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameGI50 (µM)TGI (µM)LC50 (µM)
Compound 110.498--
Compound 44.542--
Compound 16---

Note: GI50 refers to the concentration required to inhibit cell growth by 50%, TGI is the total growth inhibition concentration, and LC50 is the lethal concentration for 50% of cells.

The mechanism through which 5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of telomerase activity. Telomerase is often upregulated in cancer cells, allowing them to proliferate indefinitely. In studies involving similar compounds, telomerase activity was significantly reduced, indicating a potential pathway for therapeutic intervention.

Case Studies and Research Findings

A notable study highlighted the synthesis and biological evaluation of various anthra[1,9-cd]isoxazole derivatives. The findings revealed that certain derivatives demonstrated selective cytotoxicity against prostate cancer cell lines while exhibiting minimal toxicity toward normal cells. This selectivity is crucial for developing targeted cancer therapies.

Key Findings from Studies

  • Selectivity : Some compounds displayed a GI50 value significantly lower than the average GI50 for known anticancer agents, indicating higher potency.
  • Telomerase Inhibition : Compounds were shown to inhibit telomerase activity in human non-small cell lung carcinoma cell lines.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the anthracene core affected biological activity, suggesting that further structural modifications could enhance efficacy.

属性

IUPAC Name

10-(2-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO3/c1-12-6-2-5-9-16(12)24-17-11-10-15-18-19(17)20(23)13-7-3-4-8-14(13)21(18)25-22-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXZUUTVRFUGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。